

Physical and chemical properties of 1-Heptyl-4-iodobenzene

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Compound of Interest

Compound Name: **1-Heptyl-4-iodobenzene**

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An In-depth Technical Guide to 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Heptyl-4-iodobenzene**, a versatile aromatic iodide compound. This document includes a summary of its key characteristics, detailed experimental protocols for its synthesis and potential reactions, and relevant spectroscopic data for its characterization.

Core Physical and Chemical Properties

1-Heptyl-4-iodobenzene is a substituted aromatic compound with a heptyl group and an iodine atom attached to a benzene ring. It is a clear, colorless to yellow liquid at room temperature.^[1] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of **1-Heptyl-4-iodobenzene**

Property	Value	Reference
Molecular Formula	$C_{13}H_{19}I$	[2] [3]
Molecular Weight	302.20 g/mol	[2] [4]
IUPAC Name	1-heptyl-4-iodobenzene	[3] [5]
CAS Number	131894-91-2	[2] [3]
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	165 °C at 10 mmHg	[4]
Flash Point	>120 °C (248 °F)	[4]
Refractive Index	1.5450-1.5490 @ 20°C	[1]
Sensitivity	Light sensitive	[4]

Spectroscopic Characterization

While a complete set of experimental spectra for **1-Heptyl-4-iodobenzene** is not readily available in public databases, an Attenuated Total Reflectance Infrared (ATR-IR) spectrum has been recorded and is available through SpectraBase.[\[6\]](#) For researchers requiring detailed characterization, experimental determination of 1H NMR, ^{13}C NMR, and mass spectra is recommended upon synthesis or acquisition.

Synthesis of 1-Heptyl-4-iodobenzene

A detailed experimental protocol for the direct synthesis of **1-Heptyl-4-iodobenzene** is not explicitly described in the searched literature. However, a common synthetic route for such compounds involves the iodination of the corresponding alkylbenzene. A general procedure, adapted from methods for the synthesis of similar aryl iodides, is outlined below.

Experimental Protocol: Iodination of Heptylbenzene

Materials:

- Heptylbenzene

- Iodine (I_2)
- Periodic acid (H_5IO_6) or another suitable oxidizing agent
- Sulfuric acid (concentrated)
- Acetic acid (glacial)
- Dichloromethane (CH_2Cl_2)
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptylbenzene in glacial acetic acid.
- Add iodine and periodic acid to the solution.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with sodium thiosulfate solution (to remove excess iodine), sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Heptyl-4-iodobenzene** by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Sulfuric acid is highly corrosive.

Chemical Reactivity and Potential Applications

The carbon-iodine bond in **1-Heptyl-4-iodobenzene** is relatively weak, making it a reactive intermediate in various organic transformations, particularly in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

1-Heptyl-4-iodobenzene is an excellent substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic molecules.

Experimental Protocol: General Suzuki-Miyaura Coupling

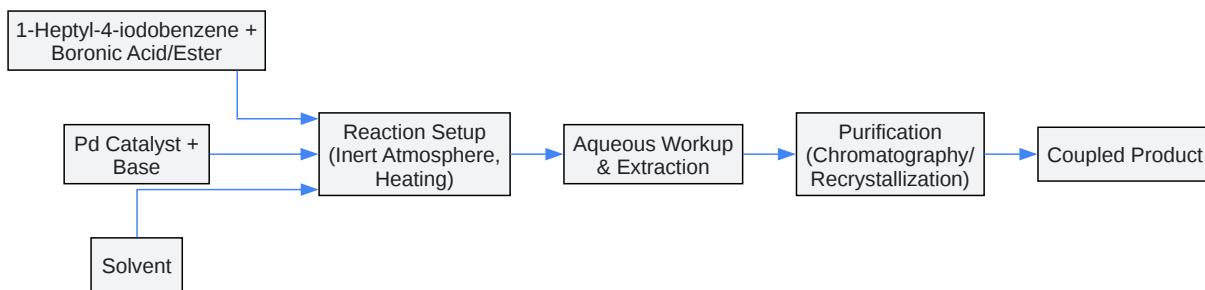
Materials:

- **1-Heptyl-4-iodobenzene**
- An appropriate boronic acid or boronate ester
- A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- A base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- A suitable solvent (e.g., toluene, dioxane, DMF)

Procedure:

- To a reaction vessel, add **1-Heptyl-4-iodobenzene**, the boronic acid/ester, the palladium catalyst, and the base.
- Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC).
- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
- Filter and concentrate the solution to obtain the crude product.
- Purify the product by column chromatography or recrystallization.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving **1-Heptyl-4-iodobenzene**.



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